molecular formula C26H28N4O4S2 B2608078 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449767-84-4

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2608078
CAS No.: 449767-84-4
M. Wt: 524.65
InChI Key: TZNUBSKJAGJJQO-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a tetrahydrothieno[2,3-c]pyridine core modified with a 6-ethyl substituent, a benzamido linker, and a 3,4-dihydroquinoline sulfonyl group. Its design integrates sulfonamide and carboxamide functionalities, which are common in medicinal chemistry for targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4S2/c1-2-29-15-13-20-22(16-29)35-26(23(20)24(27)31)28-25(32)18-9-11-19(12-10-18)36(33,34)30-14-5-7-17-6-3-4-8-21(17)30/h3-4,6,8-12H,2,5,7,13-16H2,1H3,(H2,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNUBSKJAGJJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic molecule that displays a variety of biological activities due to its unique structural features. This article reviews the compound's biological activity based on recent research findings, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound consists of multiple functional groups that contribute to its biological activity:

  • Dihydroquinoline moiety : Known for its diverse pharmacological properties.
  • Sulfonamide group : Commonly associated with antibacterial and diuretic effects.
  • Thieno[2,3-c]pyridine structure : Often linked to neuroprotective and anti-inflammatory activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • In vitro studies have demonstrated that the compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has shown activity comparable to standard antibiotics in inhibiting growth in both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential :
    • The compound has been evaluated for its anticancer effects. It exhibited cytotoxicity against several cancer cell lines, including colon and breast cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
  • Anti-inflammatory Effects :
    • Studies suggest that the compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This could be beneficial in treating diseases characterized by chronic inflammation .

Case Studies

  • Antimicrobial Efficacy :
    • A study tested the compound against a panel of bacteria and fungi. Results indicated an IC50 value ranging from 10 to 30 µM against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
  • Cytotoxicity Against Cancer Cells :
    • In a recent evaluation involving human breast cancer T47D cells, the compound showed an IC50 value of 27.3 µM. This suggests a promising avenue for further development as an anticancer drug .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, it may activate intrinsic apoptotic pathways leading to programmed cell death.
  • Modulation of Cytokine Production : The thieno[2,3-c]pyridine moiety may influence signaling pathways that regulate inflammation.

Data Summary Table

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus10
AntimicrobialEscherichia coli30
Anticancer (T47D cells)Human breast cancer27.3
Anti-inflammatoryCytokine modulationN/A

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exhibit significant anticancer properties. The incorporation of the quinoline and thieno-pyridine moieties is believed to enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives with similar structures showed potent activity against various cancer cell lines, including breast and colon cancer. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. The sulfonamide group is known for its antibacterial properties, which may synergize with the quinoline structure to enhance efficacy.

Neurological Applications

Emerging research suggests potential applications in treating neurological disorders due to the compound’s ability to cross the blood-brain barrier.

Neuroprotective Effects

Studies have indicated that related compounds can offer neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Study:
A recent investigation found that similar thieno-pyridine derivatives could reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the quinoline and thieno-pyridine rings can significantly alter biological activity.

Substituent Effect on Activity Notes
Ethyl groupIncreases lipophilicityEnhances membrane permeability
Sulfonamide groupAntibacterial activityCritical for interaction with bacterial enzymes
Quinoline moietyAnticancer propertiesEssential for apoptosis induction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the ethyl-substituted compound with its closest analogs based on substituents, functional groups, and inferred physicochemical properties.

Structural Analogs and Substituent Effects

Analog 1: 2-(4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
  • Key Difference : Methyl group at position 6 (vs. ethyl in the target compound).
  • Methyl analogs are often prioritized for metabolic stability due to lower susceptibility to oxidative metabolism compared to ethyl groups .
Analog 2: 2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
  • Key Differences: Dimethylsulfamoyl group replaces the dihydroquinolinyl sulfonyl moiety. N,6-dimethyl substituents (vs. 6-ethyl in the target compound).
  • The smaller methyl groups at both N and position 6 may reduce steric hindrance compared to the ethyl group, favoring tighter binding in certain pockets .

Physicochemical and Functional Group Analysis

Property/Feature Target Compound (6-Ethyl) 6-Methyl Analog Dimethylsulfamoyl Analog
Position 6 Substituent Ethyl Methyl Methyl
Sulfonyl Group Dihydroquinolinyl Dihydroquinolinyl Dimethylsulfamoyl
logP (Predicted) ~3.5 (higher lipophilicity) ~3.0 ~2.8 (polar sulfamoyl group)
Metabolic Stability Moderate (ethyl oxidation) High (methyl stability) Moderate (sulfamoyl hydrolysis)
Handling Precautions Not specified Avoid heat/ignition Not available

Research and Application Insights

  • Target Compound : The ethyl group’s balance between lipophilicity and metabolic stability may make it suitable for central nervous system (CNS) targets, where moderate blood-brain barrier penetration is required.
  • 6-Methyl Analog : Its safety guidelines suggest use in controlled environments, possibly limiting in vivo applications despite favorable stability .
  • Dimethylsulfamoyl Analog: The polar sulfamoyl group could enhance solubility for intravenous formulations but may reduce tissue penetration compared to the dihydroquinolinyl variant .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how is purity validated?

The compound can be synthesized via reductive amination using sodium triacetoxyborohydride (STAB) in acetic acid, followed by chromatographic purification (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Key intermediates like tetrahydroquinoline derivatives require sulfonylation with 4-chlorobenzenesulfonyl chloride under anhydrous conditions. Purity validation should combine HPLC (≥95% purity) and ¹H/¹³C NMR to confirm structural integrity. For crystalline intermediates, X-ray crystallography provides definitive confirmation .

Q. What safety protocols are critical during synthesis?

Use fume hoods and PPE (nitrile gloves, goggles) when handling borohydrides, sulfonyl chlorides, or pyridine derivatives. Monitor exothermic reactions (e.g., reductive amination) with temperature control. Refer to SDS guidelines for hazards (e.g., STAB is moisture-sensitive; quench with ice-cold water). Store intermediates under inert gas (N₂/Ar) to prevent degradation .

Q. How is the compound’s stability assessed under varying storage conditions?

Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze degradation products via LC-MS at 0, 1, 3, and 6 months. Use FTIR to detect hydrolytic or oxidative changes (e.g., sulfonamide bond cleavage). Stabilizers like ascorbic acid (0.1% w/w) may mitigate oxidation .

Advanced Research Questions

Q. How can contradictions between spectroscopic data (e.g., NMR vs. MS) be resolved during characterization?

Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula. For ambiguous NMR signals (e.g., overlapping diastereotopic protons), use 2D NMR techniques (HSQC, HMBC) or variable-temperature NMR . If crystallinity is achieved, single-crystal X-ray diffraction provides unambiguous stereochemical assignment .

Q. What strategies improve the sulfonylation reaction’s yield and regioselectivity?

Optimize stoichiometry (1.2 eq sulfonyl chloride), and use DMAP (0.1 eq) as a catalyst in anhydrous DCM under N₂. For regioselectivity, pre-form the sulfonamide via Schotten-Baumann conditions (aqueous NaOH, 0°C). Monitor reaction progress by TLC (Rf = 0.4 in EtOAc/hexane 1:1) and quench with NaHCO₃ to neutralize excess reagent .

Q. How can computational modeling guide SAR studies for this compound’s biological targets?

Perform docking simulations (AutoDock Vina) using the crystal structure of target enzymes (e.g., kinases). Validate binding poses with molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories). Correlate QSAR parameters (logP, polar surface area) with in vitro IC₅₀ data to prioritize analogs .

Q. What statistical methods address batch-to-batch variability in biological assay data?

Apply ANOVA to compare mean IC₅₀ values across batches. Use Grubbs’ test to identify outliers. Normalize data using Z-score transformation and validate reproducibility via Bland-Altman plots . Include positive controls (e.g., staurosporine for kinase assays) to calibrate inter-experimental variability .

Methodological Notes

  • Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) for purity checks.
  • Crystallization : Grow single crystals via vapor diffusion (CHCl₃/hexane 1:2) at 4°C .
  • Biological Assays : For kinase inhibition, use ADP-Glo™ assays (Promega) with ATP concentrations near Km values .

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